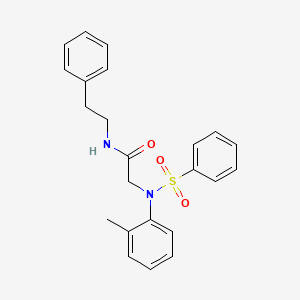![molecular formula C19H20N2O2 B4885173 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4885173.png)
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide, also known as PACAP-27, is a peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It was first identified in the late 1980s as a member of the vasoactive intestinal peptide (VIP) family and has since been studied extensively for its neuroprotective and neurotrophic properties.
Mechanism of Action
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the brain and are involved in a range of physiological processes such as neurotransmitter release, neuronal survival, and synaptic plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in the brain. It has been shown to increase the levels of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). It also has anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide in lab experiments is its specificity for the PAC1 receptor, which allows for targeted manipulation of this pathway. However, one limitation is that the effects of this compound can vary depending on the specific experimental conditions, such as the dose and timing of administration.
Future Directions
There are several potential future directions for research on 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide. One area of interest is the development of novel PAC1 receptor agonists and antagonists for therapeutic use. Another area of interest is the investigation of the role of this compound in the regulation of circadian rhythms and sleep-wake cycles. Additionally, further studies are needed to elucidate the exact mechanisms underlying the neuroprotective and neurotrophic effects of this compound, as well as its potential applications in the treatment of various neurological and neurodegenerative diseases.
In conclusion, this compound is a peptide that has gained significant attention in scientific research for its potential therapeutic applications in various neurological and neurodegenerative diseases. Its mechanism of action involves binding to three different receptors, and it has been shown to have a range of biochemical and physiological effects in the brain. While there are several advantages to using this compound in lab experiments, further research is needed to fully understand its potential therapeutic applications and underlying mechanisms of action.
Synthesis Methods
The synthesis of 2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide involves solid-phase peptide synthesis, which is a widely used method for the production of peptides. The process involves coupling amino acids onto a solid support, which is then cleaved to release the peptide. This compound is synthesized using a protected peptide resin, which is then deprotected and cleaved to yield the final product.
Scientific Research Applications
2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and neurodegenerative diseases. It has been shown to have neuroprotective and neurotrophic effects in various animal models of brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[(1-phenylcyclopentanecarbonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c20-17(22)15-10-4-5-11-16(15)21-18(23)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYIGOOUMPLQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B4885091.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4885098.png)
![5-{[(4-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885106.png)
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4885112.png)
![[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B4885129.png)
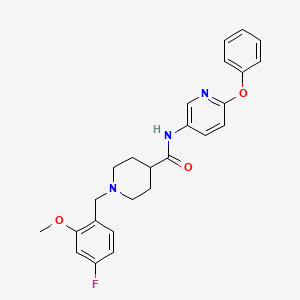
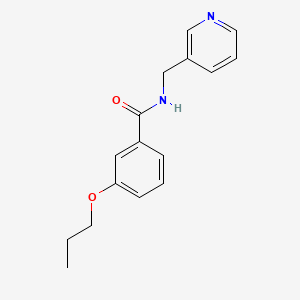
![ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885143.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B4885147.png)
![3-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B4885152.png)
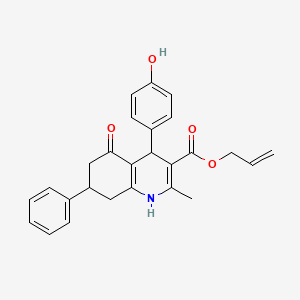
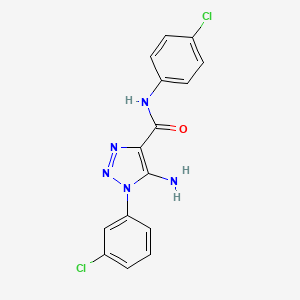
![4-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B4885179.png)
